3-Amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one
Description
3-Amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound belonging to the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Key structural features include:
- Functional groups: A sulfanylidene (C=S) group at position 2 and an amino group at position 3, which may enhance hydrogen-bonding capacity and influence reactivity .
Oxazolidinones are widely studied for their biological activities (e.g., antimicrobial, enzyme inhibition) and applications in asymmetric synthesis . However, the specific properties of this compound remain underexplored in the provided evidence.
Properties
CAS No. |
88051-70-1 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c17-18-14(19)16(20-15(18)21,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,17H2 |
InChI Key |
AMZJLORBANASOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N(C(=S)O2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-5-benzyl-5-phenyl-2-thioxooxazolidin-4-one typically involves multi-step reactions. One common method includes the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-5-benzyl-5-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Amino-5-benzyl-5-phenyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-benzyl-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may block the activity of certain proteins involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Sulfur vs. Oxygen : The sulfanylidene (C=S) group in the target compound may increase polarizability and metal-binding affinity compared to oxo (C=O) derivatives, as seen in bis-thioxo compounds .
Stability and Interactions
- Crystal Packing: Bis-thioxo oxazolidinones exhibit strong dipole-dipole interactions and C–H⋯O hydrogen bonds, stabilizing their crystal lattices . The target compound’s benzyl/phenyl groups may promote π-stacking, while the sulfanylidene group could participate in S⋯O interactions.
Research Tools and Methodologies
Structural elucidation of oxazolidinones often relies on:
Biological Activity
3-Amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 284.37 g/mol |
| IUPAC Name | 3-amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
Synthesis
The synthesis of 3-Amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves multi-step organic reactions. The initial steps may include the formation of the oxazolidinone ring followed by the introduction of the sulfanylidene group. Common reagents used include:
- Amines for the introduction of the amino group.
- Benzyl and phenyl substituents for enhancing biological activity.
- Thio compounds for sulfanylidene incorporation.
Antimicrobial Properties
Research indicates that 3-Amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and inhibition of anti-apoptotic proteins .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It has demonstrated the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
The biological activity of 3-Amino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It potentially modulates receptors involved in apoptosis and cell survival pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance.
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Antimicrobial Activity : A comparative study assessed the antimicrobial effects of various derivatives of oxazolidinones, highlighting that 3-Amino-5-benzyl-5-phenyl derivatives showed superior activity against resistant strains .
- Cancer Cell Line Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls .
Q & A
Q. Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the oxazolidinone ring (C=O at ~170 ppm in ¹³C NMR) and benzyl/phenyl substituents (aromatic protons at 6.5–7.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
- Mass Spectrometry (MS) :
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 385.1124 for C₁₆H₁₃N₂O₂S₂).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches .
Critical Note : Discrepancies between experimental and computational NMR shifts may indicate tautomerism or impurities .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?
Q. Methodological Answer :
Crystal Growth : Use slow evaporation from a 1:1 ethanol/dichloromethane mixture.
Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution :
- SHELXT : For phase problem resolution via intrinsic phasing.
- SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (< 5%) .
Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting hydrogen bonds (e.g., N–H···S interactions) .
Q. Example Finding :
- A related oxazolidinone derivative (4-benzyl-2-oxo-1,3-oxazolidine-5(3H)-one) exhibited a planar oxazolidinone ring with a dihedral angle of 12.3° between benzyl and phenyl groups .
Advanced: How to address contradictions between experimental spectroscopic data and computational predictions?
Q. Methodological Answer :
Computational Modeling :
- DFT Calculations (B3LYP/6-311++G(d,p)) : Optimize geometry and calculate NMR chemical shifts (GIAO method).
Tautomer Analysis :
- Compare thione (C=S) vs. thiol (S–H) tautomers using IR and temperature-dependent NMR .
Dynamic Effects :
- Variable-temperature NMR to detect conformational exchange broadening.
Q. Case Study :
- A thioxothiazolidinone analog showed a 0.3 ppm deviation in ¹H NMR due to solvent polarity effects in DFT simulations .
Advanced: What strategies validate the compound’s stability under varying pH and thermal conditions?
Q. Methodological Answer :
Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability).
HPLC Stability Studies :
- Incubate at pH 2–12 (37°C, 24h) and monitor degradation products.
Light Sensitivity :
- Expose to UV (254 nm) and analyze photodegradation via LC-MS.
Q. Data Example :
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| pH 2, 24h | 15 | Hydrolyzed oxazolidinone |
| pH 12, 24h | 40 | Disulfide dimer |
Advanced: Can this compound act as a chiral auxiliary in asymmetric synthesis?
Q. Methodological Answer :
- Stereochemical Analysis :
- Application Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
